molecular formula C25H24FNO2 B582750 [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1537889-05-6

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

Cat. No.: B582750
CAS No.: 1537889-05-6
M. Wt: 389.5 g/mol
InChI Key: KKTSWDJPCZIFLG-UHFFFAOYSA-N
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Description

Scientific Research Applications

MAM2201 N-(4-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is used in:

Biochemical Analysis

Biochemical Properties

MAM2201 N-(4-hydroxypentyl) Metabolite plays a crucial role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. This compound is known to interact with cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G-protein-coupled receptors involved in various physiological processes. The interaction of MAM2201 N-(4-hydroxypentyl) Metabolite with these receptors can modulate signal transduction pathways, leading to changes in cellular responses. Additionally, this metabolite may interact with other proteins and enzymes involved in the metabolism and degradation of cannabinoids .

Cellular Effects

MAM2201 N-(4-hydroxypentyl) Metabolite exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound can influence neurotransmitter release and synaptic plasticity by modulating the activity of cannabinoid receptors. In immune cells, MAM2201 N-(4-hydroxypentyl) Metabolite can affect cytokine production and immune response. Furthermore, this metabolite may impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of MAM2201 N-(4-hydroxypentyl) Metabolite involves its binding interactions with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, this metabolite can activate or inhibit downstream signaling pathways, resulting in changes in cellular responses. Additionally, MAM2201 N-(4-hydroxypentyl) Metabolite may influence enzyme activity, leading to the inhibition or activation of specific biochemical reactions. Changes in gene expression may also occur as a result of the interaction of this metabolite with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MAM2201 N-(4-hydroxypentyl) Metabolite can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that MAM2201 N-(4-hydroxypentyl) Metabolite can remain stable under specific conditions, but its degradation products may also exert biological effects. Long-term exposure to this metabolite may lead to sustained changes in cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of MAM2201 N-(4-hydroxypentyl) Metabolite in animal models are dose-dependent. At low doses, this compound may produce subtle changes in cellular function, while higher doses can lead to more pronounced effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of MAM2201 N-(4-hydroxypentyl) Metabolite may result in toxic or adverse effects, including alterations in behavior, organ function, and overall health .

Metabolic Pathways

MAM2201 N-(4-hydroxypentyl) Metabolite is involved in various metabolic pathways, including those related to cannabinoid metabolism. This compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The interaction of MAM2201 N-(4-hydroxypentyl) Metabolite with these enzymes can influence metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of MAM2201 N-(4-hydroxypentyl) Metabolite within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of MAM2201 N-(4-hydroxypentyl) Metabolite to plasma proteins can impact its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

MAM2201 N-(4-hydroxypentyl) Metabolite exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of MAM2201 N-(4-hydroxypentyl) Metabolite can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MAM2201 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the pentyl side chain of MAM2201. The synthetic route typically includes the following steps:

Industrial Production Methods

the compound is available as a certified reference material in methanol, suitable for use in GC/MS and LC/MS synthetic cannabinoid testing methods .

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-(4-hydroxypentyl) metabolite can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Comparison with Similar Compounds

MAM2201 N-(4-hydroxypentyl) metabolite is structurally similar to other synthetic cannabinoids, such as AM2201 N-(4-hydroxypentyl) metabolite . it is unique due to the presence of a hydroxyl group at the 4-position of the pentyl side chain. Similar compounds include:

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTSWDJPCZIFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017791
Record name MAM2201 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-05-6
Record name MAM-2201 N-(4-hydroxypentyl)metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAM2201 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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